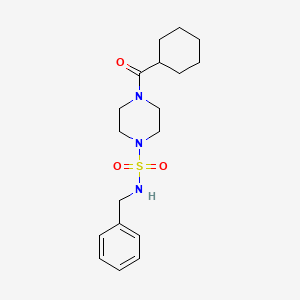
N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide, also known as BH-P1, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BH-P1 is a sulfonamide derivative of piperazine and has been shown to exhibit inhibitory activity against various enzymes and receptors.
Wirkmechanismus
N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide exerts its inhibitory activity by binding to the active site of the target enzyme or receptor. The sulfonamide group of N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide forms hydrogen bonds with the amino acid residues in the active site, while the benzyl and cyclohexyl groups provide hydrophobic interactions. This binding results in the inhibition of enzyme activity or receptor signaling.
Biochemical and Physiological Effects:
N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide has also been shown to exhibit neuroprotective effects by inhibiting acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide has several advantages for lab experiments. It is a stable compound with high purity, making it easy to handle and store. It also exhibits inhibitory activity against various enzymes and receptors, making it a versatile compound for studying different biological processes. However, N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide has limitations in terms of solubility, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide. One direction is to explore its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, including its binding affinity and specificity for different enzymes and receptors. Additionally, the development of N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide analogs with improved solubility and bioavailability could enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide involves the reaction of N-benzylpiperazine with cyclohexanecarbonyl chloride followed by sulfonation with sulfuric acid. The reaction yields a white crystalline solid which is purified by recrystallization. The purity of the compound is confirmed by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory activity against various enzymes and receptors, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide has also been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N-benzyl-4-(cyclohexanecarbonyl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c22-18(17-9-5-2-6-10-17)20-11-13-21(14-12-20)25(23,24)19-15-16-7-3-1-4-8-16/h1,3-4,7-8,17,19H,2,5-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMJLCDTKVVIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

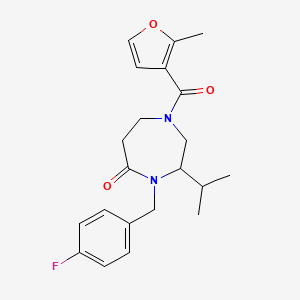
![3-{2-[(2-hydroxyethyl)(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5292553.png)
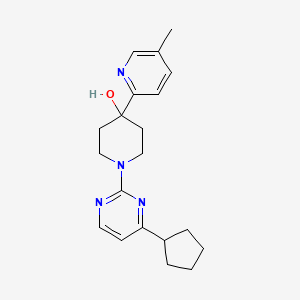
![N-((3S)-1-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)acetamide](/img/structure/B5292569.png)
![methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5292584.png)
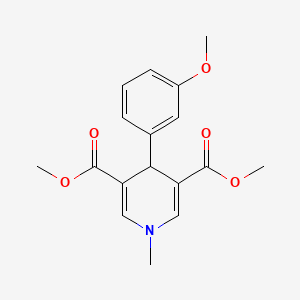
![2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5292603.png)
![3-(4-ethoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5292607.png)
![1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5292611.png)
![N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5292613.png)
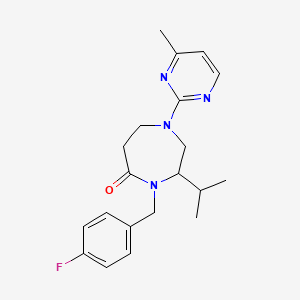
![5-(2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5292631.png)
![{2-oxo-2-[4-(2-phenylethyl)-1-piperazinyl]ethoxy}acetic acid](/img/structure/B5292640.png)
